O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate
Description
O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate is a fluorinated oxalate ester featuring a substituted phenethyl group and an ethyl ester moiety. Its structure comprises oxalic acid esterified at one oxygen (O1) with a 2-(3-fluorophenyl)ethyl group and at the other oxygen (O2) with an ethyl group. This compound is part of a broader class of oxalate esters used in organic synthesis, particularly as intermediates in pharmaceuticals or agrochemicals. The fluorine atom at the 3-position of the phenyl ring introduces electronic effects (e.g., electron-withdrawing) that may influence reactivity, solubility, or biological activity .
Properties
IUPAC Name |
1-O-ethyl 2-O-[2-(3-fluorophenyl)ethyl] oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-2-16-11(14)12(15)17-7-6-9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYHWAUCCXQNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohols. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxalate ester into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a diverse array of derivatives.
Scientific Research Applications
Chemistry: In chemistry, O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s fluorophenyl group imparts biological activity, making it a candidate for drug discovery and development. Researchers investigate its potential as a lead compound for designing new therapeutic agents targeting specific biological pathways.
Medicine: In medicine, derivatives of this compound are explored for their potential pharmacological properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities, contributing to the development of new medications.
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility enable its use in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The oxalate moiety may also participate in chelation or coordination with metal ions, influencing the compound’s overall activity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Electronic Effects: Fluorine at the 3-position (target compound) enhances electrophilicity compared to methyl or methoxy substituents (e.g., p-tolyl analog) .
Steric Considerations :
- Methyl groups at the 6-position () or 3/4-positions () introduce steric hindrance, which may reduce enzymatic degradation or improve thermal stability .
Biological Relevance: Fluorinated analogs (e.g., 4-fluoro-3-methylphenyl variant) are often explored in drug development due to enhanced metabolic stability and bioavailability . Mono-ester derivatives like ethyl 2-(3-fluorophenyl)-2-oxoacetate () lack the phenethyl chain, limiting their utility as bifunctional intermediates .
Biological Activity
O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C12H12F2O4
- Molecular Weight: Approximately 274.67 g/mol
- Structural Features: The compound features a fluorinated phenyl group linked to an ethyl chain and an oxalate ester. The presence of fluorine enhances its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The unique substitution pattern on the phenyl ring, particularly the presence of fluorine, is believed to enhance binding affinity and modulate various biological pathways.
Key Mechanisms:
- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could influence receptor activity, leading to altered physiological responses.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by inflammation.
Antimicrobial Properties
Research has shown that this compound may possess antimicrobial activity, potentially disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound, providing insights into its therapeutic potential:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated anti-inflammatory effects in vitro | Cytokine assays on treated cell lines |
| Study 2 | Showed antimicrobial activity against Gram-positive bacteria | Disk diffusion method |
| Study 3 | Explored enzyme inhibition properties | Enzyme kinetics assays |
Comparative Analysis with Similar Compounds
This compound can be compared to structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| O1-[2-(4-Chloro-3-fluorophenyl)ethyl] O2-ethyl oxalate | Chloro and fluoro substitutions | Anti-inflammatory, antimicrobial |
| O1-[2-(4-Chloro-3-fluorophenyl)ethyl] O2-methyl oxalate | Methyl instead of ethyl group | Limited studies available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
